
2-Amino-N-ethyl-3-phenylpropanamide hydrochloride
Overview
Description
2-Amino-N-ethyl-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-N-ethyl-3-phenylpropanamide hydrochloride is a compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1246172-66-6
- Molecular Formula : C12H16ClN
- Molecular Weight : 215.72 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may exhibit inhibitory or modulatory effects on specific proteins, influencing cellular processes such as signal transduction and metabolic regulation.
Pharmacological Effects
Research indicates that this compound may possess a range of pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its effectiveness varies based on concentration and the specific microorganism tested.
- Antiviral Properties : In silico studies have indicated potential antiviral activity against SARS-CoV-2 by targeting nonstructural proteins involved in viral replication. The compound's structural features allow for effective binding to viral proteins, which may inhibit their function.
- Cytotoxicity : Evaluations of cytotoxic effects in vitro reveal that while some concentrations are effective against pathogenic cells, they may also exhibit toxicity to normal cells at higher doses. Careful dose optimization is crucial for therapeutic applications.
Antimicrobial Activity Assessment
A study assessed the antimicrobial efficacy of various compounds, including this compound, against opportunistic pathogens such as Candida albicans and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard dilution methods. Results indicated that the compound demonstrated moderate activity compared to established antibiotics.
Compound Name | MIC (µg/mL) | Activity Level |
---|---|---|
2-Amino-N-ethyl-3-phenylpropanamide HCl | 32 | Moderate |
Ketoconazole | 8 | High |
Ofloxacin | 16 | Moderate |
Antiviral Screening
In a recent study focusing on antiviral agents, molecular docking simulations were employed to evaluate the binding affinity of this compound to SARS-CoV-2 nonstructural proteins. The findings suggested that this compound could serve as a lead for further development as an antiviral drug.
Scientific Research Applications
Organic Synthesis
2-Amino-N-ethyl-3-phenylpropanamide hydrochloride serves as a crucial building block in organic synthesis. Its structural features enable the creation of more complex molecules, making it valuable in developing pharmaceuticals and agrochemicals .
Biological Research
The compound is utilized as a probe in enzyme activity studies due to its structural similarity to natural substrates. This allows it to bind effectively to specific enzymes and receptors, facilitating research into metabolic pathways and protein interactions .
Medicinal Chemistry
In drug development, this compound shows promise as a candidate for synthesizing new therapeutic agents. Its ability to interact with biological targets positions it well for applications in treating various diseases .
Immunomodulatory Effects
Research indicates that this compound may exhibit immunomodulatory properties. Studies have shown that related compounds can suppress lymphocyte activity, suggesting potential applications for autoimmune diseases and organ transplantation .
Anticancer Properties
Preliminary studies have demonstrated the compound's anticancer activity against various human cancer cell lines. Ongoing research aims to elucidate the mechanisms behind these effects, focusing on its binding affinity to receptors involved in cancer progression .
Immunosuppressive Effects
A study investigating the immunosuppressive effects of related compounds indicated significant suppression of immune responses in lymphocyte activity assays. This finding suggests potential therapeutic applications for conditions requiring immune modulation .
Anticancer Activity
In vitro tests on human cancer cell lines revealed that this compound effectively inhibited cell proliferation. Further investigations are ongoing to clarify the underlying mechanisms of action .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride, and what reaction parameters are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, analogous compounds like 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride are synthesized using sodium hydroxide as a base to facilitate substitution reactions between amines and chlorinated intermediates . Key parameters include temperature (40–80°C), pH control (7–9), and stoichiometric ratios of reagents. Purity is enhanced via recrystallization using ethanol/water mixtures.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- HPLC with UV detection (e.g., C18 column, 0.03 M phosphate buffer-methanol mobile phase) for purity assessment, as demonstrated for structurally related hydrochlorides .
- Mass spectrometry (LC-MS) to verify molecular weight and detect trace impurities.
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer : Solubility can be determined via the shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Stability studies should assess degradation under varying pH (2–9), temperature (4–40°C), and light exposure. Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases, as seen in analogs like Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for this compound across different studies?
- Methodological Answer : Conduct a systematic analysis of variables:
- Reagent purity : Impurities in starting materials (e.g., ethylamine, phenylpropanamide derivatives) can alter yields.
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
- Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield, as applied in studies on similar amides .
Q. What advanced analytical strategies are recommended for identifying and quantifying impurities in this compound?
- Methodological Answer :
- LC-MS/MS with electrospray ionization (ESI) to detect low-abundance impurities (e.g., N-ethyl byproducts or unreacted intermediates).
- Forced degradation studies (acid/base hydrolysis, oxidation) to profile degradation pathways.
- Compare impurity profiles against pharmacopeial standards, such as those for related hydrochlorides (e.g., Imp. J(EP) hydrochloride in Reference Standards for Pharmaceutical Analysis) .
Q. How can researchers evaluate the compound’s potential bioactivity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target enzymes/receptors.
- Molecular docking simulations : Compare the compound’s structure to known inhibitors (e.g., ACE inhibitors or kinase modulators).
- Cell-based assays : Test cytotoxicity and dose-response relationships in relevant cell lines, referencing protocols for structurally related amino acid derivatives .
Q. What experimental designs are effective for optimizing reaction conditions in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Enhances heat/mass transfer and reduces side reactions.
- Process Analytical Technology (PAT) : Real-time monitoring via UV/Vis or NIR probes ensures consistent product quality.
- Scale-down models : Use microreactors to simulate large-scale conditions, as applied in studies on carbodiimide hydrochlorides .
Q. How do researchers address conflicting spectral data (e.g., NMR shifts) between synthesized batches?
- Methodological Answer :
- Variable pressure (VP) NMR : Resolve overlapping peaks by adjusting sample concentration and solvent deuteration.
- Cross-validate with X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns, as done for 2-Amino-2-(3-pyridyl)acetic acid hydrochloride .
- Collaborative inter-laboratory studies : Compare data across facilities to identify instrumentation biases.
Properties
IUPAC Name |
2-amino-N-ethyl-3-phenylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWGCJHKZJVFFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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